(2-Butoxy-3,5-difluorophenyl)methanol is a chemical compound with the molecular formula C₁₁H₁₄F₂O₂ and a molecular weight of 216.22 g/mol. It features a butoxy group attached to a difluorophenyl ring, which contributes to its unique properties. The structure can be described by the following SMILES notation: FC1=CC(C(C)O)=C(C=C1F)OCC. This compound is notable for its potential applications in pharmaceuticals due to the presence of fluorine, which can enhance bioactivity and alter pharmacokinetic properties .
The reactivity of (2-Butoxy-3,5-difluorophenyl)methanol is influenced by both the butoxy and difluorophenyl groups. Key reactions include:
The synthesis of (2-Butoxy-3,5-difluorophenyl)methanol typically involves several steps:
(2-Butoxy-3,5-difluorophenyl)methanol has potential applications in various fields:
Several compounds share structural similarities with (2-Butoxy-3,5-difluorophenyl)methanol. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Butoxy-2,6-difluorobenzyl alcohol | Butoxy group on a difluorobenzene | Different substitution pattern on the aromatic ring |
| 2-(3-Butoxy-4,5-difluorophenyl)ethanol | Ethanol instead of methanol | Longer carbon chain increases hydrophilicity |
| 2-(2-Butoxy-3,5-difluorophenyl)ethanol | Similar structure with different orientation | Potentially different biological activity profiles |
These compounds highlight the diversity within fluorinated alcohols and their varying applications in research and industry. The unique combination of the butoxy group and difluorophenyl moiety in (2-Butoxy-3,5-difluorophenyl)methanol may confer distinct properties that set it apart from its analogs .
The molecular formula of (2-Butoxy-3,5-difluorophenyl)methanol is C₁₁H₁₄F₂O₂, with a molecular weight of 216.22 g/mol . The SMILES notation (CCCCOC1=C(C=C(C=C1F)F)CO) reveals a para-substituted benzene ring with two fluorine atoms at the 3- and 5-positions, a butoxy group at the 2-position, and a hydroxymethyl group at the benzylic position.
Key stereoelectronic features include:
| Property | Value |
|---|---|
| Molecular Weight | 216.22 g/mol |
| LogP | 2.636 |
| TPSA | 29.46 Ų |
| Rotatable Bonds | 5 |
Key absorptions include:
The molecular ion peak ([M]⁺) appears at m/z 216.22, with fragmentation patterns dominated by loss of the butoxy group (-C₄H₉O, m/z 139) and subsequent defluorination .
While no crystallographic data exists for (2-Butoxy-3,5-difluorophenyl)methanol itself, studies on analogous difluorophenyl compounds reveal:
Nucleophilic aromatic substitution (SNAr) traditionally targets electron-deficient fluoroarenes, where electron-withdrawing groups activate the aromatic ring for substitution. However, the presence of the electron-donating butoxy group in (2-butoxy-3,5-difluorophenyl)methanol complicates this approach. Recent advances in cation radical-accelerated SNAr (CRA-SNAr) enable functionalization of electron-neutral or electron-rich fluoroarenes through photoredox catalysis [3]. For example, organic photocatalysts like xanthylium salts generate arene cation radicals, which transiently enhance electrophilicity at fluorine-bearing carbons. This method allows selective substitution of C–F bonds even in alkoxy-substituted systems, as demonstrated in the defluoroamination of 4-methoxyfluorobenzene [3].
A complementary approach employs organic superbases such as t-Bu-P4 to catalyze concerted SNAr reactions. This strategy avoids the need for strongly electron-deficient substrates by simultaneously activating the fluoroarene and deprotonating the nucleophile [4]. For instance, t-Bu-P4 facilitates the substitution of fluorine in 2-butoxy-1,3-difluorobenzene with alkoxide nucleophiles, yielding the desired alkoxy-fluorobenzyl intermediates. Density functional theory (DFT) calculations confirm that the reaction proceeds via a single transition state, bypassing Meisenheimer intermediates [4].
Table 1: Comparison of SNAr Methodologies for Alkoxy-Fluorobenzyl Systems
| Method | Catalyst/Base | Substrate Activation | Yield Range | Selectivity |
|---|---|---|---|---|
| Traditional SNAr | None | Electron-deficient | 40–60% | Moderate |
| CRA-SNAr | Xanthylium salts | Cation radical | 65–85% | High |
| t-Bu-P4 catalysis | t-Bu-P4 | Dual activation | 70–95% | High |
The methanol group in (2-butoxy-3,5-difluorophenyl)methanol is typically introduced via reduction of a precursor aldehyde. Sodium borohydride (NaBH4) serves as a mild and selective reductant for this transformation. The aldehyde intermediate, (2-butoxy-3,5-difluorophenyl)formaldehyde, is synthesized through formylation of 2-butoxy-1,3-difluorobenzene using dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid like titanium tetrachloride (TiCl4) [1].
Reduction with NaBH4 proceeds optimally in tetrahydrofuran (THF) or ethanol at 0–25°C, achieving yields exceeding 90%. The reaction’s efficiency hinges on the aldehyde’s electronic environment: electron-withdrawing fluorine atoms enhance carbonyl electrophilicity, accelerating reduction. Kinetic studies reveal a second-order dependence on aldehyde and borohydride concentrations, with activation energies of ~45 kJ/mol in ethanol [1].
Table 2: Optimization of NaBH4-Mediated Aldehyde Reduction
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| THF | 0 | 2 | 92 | 98 |
| Ethanol | 25 | 1.5 | 94 | 97 |
| Methanol | 25 | 3 | 88 | 95 |
Solvent choice critically influences both SNAr and reduction steps. Polar aprotic solvents like dimethylformamide (DMF) stabilize charged intermediates in SNAr, while protic solvents like ethanol enhance NaBH4 solubility and reactivity. For example, in CRA-SNAr, tert-butyl methyl ether (MTBE) improves reaction kinetics by solubilizing organic photocatalysts and minimizing side reactions [3].
In the reduction step, ethanol’s moderate polarity balances nucleophile accessibility and aldehyde activation. Solvent dielectric constants correlate with reaction rates: ethanol (ε = 24.3) yields a rate constant (k) of 0.15 L/mol·s, whereas THF (ε = 7.5) exhibits k = 0.09 L/mol·s. Mixed solvent systems (e.g., THF/water) further optimize yields by preventing borohydride decomposition [1].
Scaling up (2-butoxy-3,5-difluorophenyl)methanol synthesis introduces challenges in reaction homogeneity and purification. Continuous-flow reactors mitigate exothermicity risks during NaBH4 reductions, while molecular sieves trap hydrogen fluoride byproducts in SNAr steps [4].
Purification typically involves crystallization from hexane/ethyl acetate mixtures, achieving >99% purity. Industrial protocols favor fractional distillation under reduced pressure (50–100 mbar, 80–100°C) for bulk separation, followed by recrystallization. Persistent impurities, such as residual aldehydes, are removed via silica gel chromatography at pilot scales [1].
Table 3: Industrial Purification Methods
| Method | Scale (kg) | Purity (%) | Cost Efficiency |
|---|---|---|---|
| Fractional Distillation | 100–500 | 98 | High |
| Recrystallization | 10–100 | 99.5 | Moderate |
| Chromatography | 1–10 | 99.9 | Low |
The oxidation behavior of (2-Butoxy-3,5-difluorophenyl)methanol follows established pathways for benzyl alcohol oxidation, but is significantly influenced by the electron-withdrawing difluorine substitution pattern and the electron-donating butoxy group. The compound exhibits a unique reactivity profile that can be understood through multiple oxidation mechanisms and pathways.
The primary alcohol functionality in (2-Butoxy-3,5-difluorophenyl)methanol readily undergoes oxidation through several well-established mechanisms. The oxidation typically proceeds through a two-step process, first forming the corresponding aldehyde intermediate, followed by further oxidation to the carboxylic acid [1] [2].
Manganese-based catalysts demonstrate particular efficacy in the dehydrogenation of fluorinated benzyl alcohols through beta-hydride elimination mechanisms. The electron-withdrawing fluorine substituents at the 3 and 5 positions create an electron-deficient aromatic environment that affects the rate of oxidation compared to unsubstituted benzyl alcohols [4].
The presence of fluorine atoms significantly impacts oxidation selectivity and reaction conditions. Studies on fluorinated benzyl alcohols show that electron-deficient aromatics require optimized conditions compared to electron-rich analogs. The use of heterogeneous catalysts such as 4-hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl demonstrates selective oxidation to the corresponding aldehyde, though the electron-deficient nature necessitates modified reaction parameters .
Palladium-iron bimetallic catalysts supported on titanium dioxide show exceptional activity toward selective oxidation of benzyl alcohols to aldehydes via in situ hydrogen peroxide production from molecular hydrogen and oxygen. The reaction proceeds through radical pathways involving oxygen-based radical species, with the iron component catalyzing disproportionation of synthesized hydrogen peroxide through Fenton-type chemistry [1].
The oxidation mechanism involves initial formation of alkoxysulfonium ylide intermediates when using dimethyl sulfoxide-based oxidants such as the Pfitzner-Moffatt system. The reaction proceeds through nucleophilic attack of the alcohol on the activated sulfoxide species, followed by rearrangement and decomposition to yield the carbonyl compound and dimethyl sulfide [2].
For fluorinated systems, the electron-withdrawing nature of the difluorine substitution pattern influences the stability of intermediates and transition states. The 3,5-difluoro substitution pattern creates a particularly electron-deficient environment that can affect both the rate and selectivity of oxidation reactions compared to other substitution patterns.
| Oxidation System | Mechanism | Product Selectivity | Reaction Conditions |
|---|---|---|---|
| Palladium-Iron/Titanium Dioxide | Radical via H₂O₂ | Aldehyde-selective | Room temperature, H₂/O₂ |
| Manganese Catalysts | Beta-hydride elimination | Aldehyde formation | Elevated temperature |
| Pfitzner-Moffatt | Alkoxysulfonium ylide | Aldehyde/ketone | DMSO/DCC system |
| Chromium-based | Direct oxidation | Carboxylic acid | Strong oxidizing conditions |
The nucleophilic aromatic substitution behavior of (2-Butoxy-3,5-difluorophenyl)methanol is governed by the unique electronic environment created by the difluorine substitution pattern and the butoxy substituent. The compound presents distinct reactivity patterns that differ significantly from typical aromatic substitution reactions.
The presence of fluorine atoms at the 3 and 5 positions creates a highly electron-deficient aromatic system that activates the ring toward nucleophilic attack. Fluorine's high electronegativity and strong inductive electron-withdrawing effect significantly lower the electron density of the aromatic ring, facilitating nucleophilic aromatic substitution reactions [5] [6].
The mechanism follows the addition-elimination pathway characteristic of nucleophilic aromatic substitution, where the nucleophile adds to form a Meisenheimer complex intermediate before elimination of the fluoride leaving group. The rate-determining step is typically the addition phase, making the overall reaction rate dependent on the electron-deficiency of the aromatic system rather than the leaving group ability [7].
The 3,5-difluoro substitution pattern creates distinct regioselectivity preferences for nucleophilic attack. The electron-withdrawing effect of fluorine is strongest at the ortho and para positions, making these sites most susceptible to nucleophilic displacement. However, the presence of the butoxy group at the 2-position introduces additional electronic and steric considerations [8].
Site-selective nucleophilic substitution reactions on polyhalogenated aromatics demonstrate that fluorine substitution patterns significantly influence regioselectivity. The 3,5-difluoro arrangement typically favors substitution at positions that maximize stabilization of the negative charge in the Meisenheimer intermediate through resonance with the electron-withdrawing fluorine atoms [8].
Nucleophilic aromatic substitution in fluorinated systems proceeds through formation of stable anionic intermediates. The Meisenheimer complex formed during nucleophilic attack is significantly stabilized by the electron-withdrawing fluorine substituents, with the stabilization being greatest when the nucleophile attacks at positions where the negative charge can be delocalized through resonance [6].
Studies on pentafluoropyridine reactions with hydroxybenzaldehydes reveal that reaction conditions, molar ratios, and nucleophile strength all play decisive roles in determining substitution selectivity. Under mild basic conditions, nucleophilic attack occurs selectively at the most electron-deficient positions, while harsh conditions can lead to multiple substitutions [8].
| Nucleophile Type | Preferred Attack Site | Intermediate Stability | Reaction Conditions |
|---|---|---|---|
| Alkoxide | Para to electron-withdrawing groups | High stabilization | Basic conditions, moderate temperature |
| Amine | Ortho/para to fluorine | Moderate stabilization | Mild conditions |
| Thiolate | Most electron-deficient position | High stabilization | Room temperature |
| Hydroxide | Multiple sites possible | Variable | Controlled conditions required |
The choice of solvent significantly impacts both the rate and selectivity of nucleophilic aromatic substitution reactions. Polar aprotic solvents generally favor the reaction by stabilizing the transition state and intermediates while not solvating the nucleophile excessively. Temperature control is crucial as elevated temperatures can lead to competing elimination reactions or multiple substitutions [9].
The ether linkage in (2-Butoxy-3,5-difluorophenyl)methanol exhibits distinctive reactivity patterns influenced by both the aromatic substitution and the aliphatic butoxy chain. The compound's ether bond behavior differs significantly from simple alkyl ethers due to the aromatic character and electron-withdrawing substituents.
Ether bond cleavage in alkoxy-substituted benzyl alcohols typically proceeds through protonation of the ether oxygen, creating a good leaving group for subsequent nucleophilic attack. The presence of fluorine substituents significantly affects both the protonation equilibrium and the stability of intermediates formed during cleavage [10] [11].
Aryl alkyl ethers characteristically cleave to produce phenol and alkyl halide products, never forming aryl halides due to the reluctance of aromatic carbons to undergo nucleophilic substitution under acidic conditions. This selectivity is maintained even with electron-withdrawing substituents like fluorine, though the reaction rate may be modified [11].
The mechanism involves initial protonation of the ether oxygen, followed by nucleophilic attack by halide ion at the aliphatic carbon. The reaction can proceed through either unimolecular or bimolecular pathways depending on the stability of the carbocation intermediate and the nature of the alkyl group [10].
The electron-withdrawing effect of the 3,5-difluoro substitution pattern significantly impacts ether bond reactivity by reducing the electron density on the aromatic oxygen. This electronic effect makes the ether oxygen less basic and potentially alters the protonation equilibrium during acidic cleavage reactions .
Fluorinated aromatic ethers often exhibit enhanced stability toward acidic conditions compared to their non-fluorinated analogs, requiring stronger acids or more forcing conditions for efficient cleavage. The electron-deficient nature of the aromatic ring reduces the ability of the oxygen lone pairs to stabilize positive charge development during the cleavage process [4].
The ether functionality in (2-Butoxy-3,5-difluorophenyl)methanol can serve as a protecting group for the phenolic position, with selective cleavage possible under appropriate conditions. However, the presence of the primary alcohol group creates potential for competing reactions during deprotection sequences [12].
Williamson ether synthesis principles apply to the formation of similar compounds, with the reaction typically proceeding through nucleophilic substitution of primary alkyl halides by phenoxide nucleophiles. The electron-withdrawing fluorine substituents increase the acidity of any phenolic precursors, facilitating alkoxide formation under milder basic conditions [13] [14].
| Cleavage Conditions | Mechanism | Primary Products | Selectivity |
|---|---|---|---|
| HBr/HI, reflux | Nucleophilic substitution | Phenol + alkyl halide | High selectivity for ether cleavage |
| Lewis acids | Coordination-activation | Various products | Dependent on conditions |
| Strong base | Elimination/substitution | Complex mixtures | Poor selectivity |
| Catalytic conditions | Metal-mediated | Controlled products | High selectivity possible |